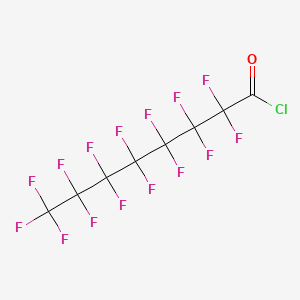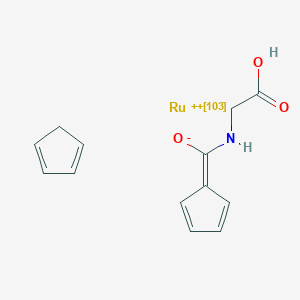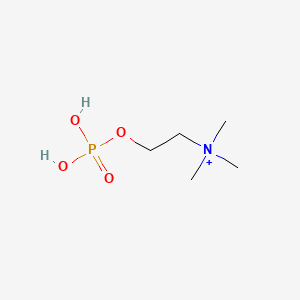
Perfluorooctanoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of perfluorooctanoyl chloride involves the reaction of perfluorooctanoic acid with thionyl chloride (SOCl2) at elevated temperatures, typically around 85°C for about 1 hour. This process converts the carboxylic acid functional group into a more reactive acyl chloride group, facilitating further chemical transformations (Li Wei, 2002).
Wissenschaftliche Forschungsanwendungen
Desalination
- Scientific Field : Environmental Science, specifically Water Treatment .
- Application Summary : Perfluorooctanoyl chloride (PFOC) is used in the fabrication of antifouling nanofiltration membranes for desalination . These membranes are in high demand for water purification .
- Methods of Application : PFOC is used as a reactive additive in the organic phase during support-free interfacial polymerization to engineer fluorinated polyamide nanofilms. These nanofilms are then transferred onto porous substrates to create thin-film composite membranes .
- Results or Outcomes : The resultant thin-film composite membrane displayed a water permeance of 28.5 ± 0.7 L m −2 h −1 bar −1, about twice as high as that of the pure polyamide membrane. It maintained Na 2 SO 4 rejection above 98.5% and NaCl rejection below 15.0% .
Decomposition of Perfluorooctanoic Acid
- Scientific Field : Environmental Chemistry .
- Application Summary : The decomposition of perfluorooctanoic acid (PFOA) is a challenging task due to the ultra-high stability of C-F bonds . PFOA is a typical perfluorinated carboxylic acid and is an emerging type of permanent organic pollutant .
- Methods of Application : The decomposition of PFOA is achieved by microwave-activated persulfate. The effects of temperature, pH, and chloride ions on the persulfate oxidation of PFOA under microwave irradiation are investigated .
- Results or Outcomes : The study found that maximum PFOA degradation occurred at pH 2.5, while little or no degradation occurred at pH 10.5. Lowering system pH resulted in an increase in PFOA degradation rate .
Polymer Applications
- Scientific Field : Polymer Chemistry .
- Application Summary : Perfluoroalkyl acids (PFAAs), including Perfluorooctanoyl chloride, have been widely adopted in polymer applications since the 1950s . They are used in nonstick coating in cookware and food packaging, water and stain repellants, lubricants, firefighting foams, and pesticide formulations .
- Methods of Application : The high-energy fluorocarbon (C–F) bond accounts for the thermal and chemical stability of these compounds, which makes them suitable for various applications .
- Results or Outcomes : The use of PFAAs in polymer applications has resulted in products with enhanced durability, resistance to heat and chemicals, and improved performance .
Surfactant Synthesis
- Scientific Field : Industrial Chemistry .
- Application Summary : Perfluorooctanoyl chloride is used in surfactant synthesis . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
- Results or Outcomes : The use of Perfluorooctanoyl chloride in surfactant synthesis has contributed to the production of a wide range of products, from detergents and emulsifiers to wetting agents and foaming agents .
Risk Assessment of Perfluoroalkyl Acids
- Scientific Field : Environmental Toxicology .
- Application Summary : Perfluorooctanoyl chloride is used in the risk assessment of perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are frequently studied in recent years .
- Methods of Application : A comprehensive application of the probabilistic risk assessment methodology is used for PFOA and PFOS. The exposure characteristics of PFOA and PFOS in Chinese surface water on a nationwide scale were summarized .
- Results or Outcomes : The study found that the ecological risks for chronic effects decreased in the order of PFOS (worldwide) > PFOA (China) > PFOS (China) > PFOA (worldwide) .
Chemical Structure Analysis
- Scientific Field : Analytical Chemistry .
- Application Summary : Perfluorooctanoyl chloride is used in the analysis of chemical structures .
- Methods of Application : The chemical structure of Perfluorooctanoyl chloride is analyzed using various analytical techniques .
- Results or Outcomes : The analysis provides valuable information about the molecular weight, IUPAC Standard InChI, and CAS Registry Number of Perfluorooctanoyl chloride .
Safety And Hazards
Perfluorooctanoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .
Zukünftige Richtungen
Perfluorooctanoyl chloride has been explored as a reactive additive in the organic phase during support-free interfacial polymerization (IP) to engineer fluorinated polyamide (FPA) nanofilms . This approach may provide a new avenue for designing high-flux antifouling thin-film composite (TFC) membranes with fluorine materials .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQBRCXWZZAFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187142 | |
| Record name | Pentadecafluorooctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctanoyl chloride | |
CAS RN |
335-64-8 | |
| Record name | Perfluorooctanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecafluorooctyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecafluorooctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecafluorooctyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECAFLUOROOCTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)



![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)






